4-(3-{7-Methylimidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)morpholine
CAS No.:
Cat. No.: VC16285445
Molecular Formula: C18H19N3O3S
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O3S |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 4-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine |
| Standard InChI | InChI=1S/C18H19N3O3S/c1-14-5-6-20-13-17(19-18(20)11-14)15-3-2-4-16(12-15)25(22,23)21-7-9-24-10-8-21/h2-6,11-13H,7-10H2,1H3 |
| Standard InChI Key | LRDRKLAEMBKUGA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Introduction
Structural Characteristics and Molecular Architecture
Core Components and Connectivity
The compound’s structure is defined by three primary components:
-
7-Methylimidazo[1,2-a]pyridine: A bicyclic heteroaromatic system featuring fused imidazole and pyridine rings, methyl-substituted at position 7. This moiety is known for its electron-rich nature and ability to participate in π-π stacking interactions, a feature critical for binding to biological targets .
-
Benzenesulfonyl Group: A sulfonated benzene ring at position 3, which serves as a rigid spacer and enhances solubility via its polar sulfonyl group.
-
Morpholine Ring: A six-membered saturated heterocycle containing one oxygen and one nitrogen atom. Morpholine’s chair-like conformation and balanced lipophilicity make it a common pharmacokinetic modulator in drug design .
The connectivity follows a benzenesulfonyl-morpholine linkage at position 4, with the imidazo[1,2-a]pyridine moiety attached to the benzene ring at position 3. This arrangement positions the methyl group on the imidazo ring distal to the morpholine, potentially influencing steric interactions in biological systems.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₁₈H₁₉N₃O₃S, yielding a molecular weight of 357.4 g/mol. Key physicochemical parameters, extrapolated from analogous compounds, include:
| Property | Value |
|---|---|
| logP | ~3.4 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | ~80 Ų |
These properties suggest moderate lipophilicity and blood-brain barrier permeability, aligning with morpholine-containing CNS-targeting agents .
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis of 4-(3-{7-Methylimidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)morpholine likely involves sequential functionalization:
-
Imidazo[1,2-a]pyridine Synthesis: Formation of the 7-methylimidazo[1,2-a]pyridine core via cyclocondensation of 2-aminopyridine derivatives with α-haloketones .
-
Sulfonation: Introduction of the benzenesulfonyl group through electrophilic aromatic substitution or metal-catalyzed coupling.
-
Morpholine Conjugation: Nucleophilic substitution or Mitsunobu reaction to attach the morpholine ring to the sulfonyl group.
Key Reaction Steps
A plausible synthetic route is outlined below:
-
Step 1: Synthesis of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
-
Step 2: Conversion to the corresponding sulfonyl chloride via chlorosulfonation.
-
Step 3: Coupling with morpholine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
This approach mirrors methods used for structurally related benzoxadiazole-morpholine hybrids .
Physicochemical and Spectroscopic Properties
Spectral Signatures
-
IR Spectroscopy: Expected peaks include ν(S=O) at ~1150–1350 cm⁻¹, ν(C=N) at ~1600 cm⁻¹, and ν(N-H) at ~3300 cm⁻¹.
-
NMR:
-
¹H NMR: Distinct signals for morpholine protons (δ 3.5–3.7 ppm), aromatic protons (δ 7.0–8.5 ppm), and methyl groups (δ 2.5 ppm).
-
¹³C NMR: Resonances for sulfonyl carbons (δ ~110 ppm), morpholine carbons (δ 45–70 ppm), and imidazo[1,2-a]pyridine carbons (δ 120–150 ppm).
-
Solubility and Stability
The compound is anticipated to exhibit:
-
Aqueous Solubility: Limited (~0.1 mg/mL) due to moderate logP but enhanced by the sulfonyl group.
-
Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the sulfonamide bond.
Comparative Analysis with Analogous Compounds
Structural Analogues
Unique Advantages
The sulfonyl-morpholine linkage in 4-(3-{7-Methylimidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)morpholine offers enhanced solubility and metabolic stability compared to alkyl-linked analogues, positioning it as a promising candidate for further optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume